(S)-2-Amino-N-methyl-N-pyridin-2-ylmethyl-propionamide
Description
(S)-2-Amino-N-methyl-N-pyridin-2-ylmethyl-propionamide is a chiral secondary amide characterized by a stereogenic center at the second carbon of the propionamide backbone. Its molecular structure features:
- An (S)-configured 2-amino group on the propionamide chain.
- A methyl group and a pyridin-2-ylmethyl substituent on the amide nitrogen.
- A pyridine ring at the 2-position of the methylene group.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWWNKSCMBYCM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-methyl-N-pyridin-2-ylmethyl-propionamide, also known as a selective inhibitor of tissue kallikrein, has garnered attention in pharmacological research due to its significant biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 195.25 g/mol. Its structure includes an amino group, a methyl group, and a pyridine ring, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to inhibit tissue kallikrein, an enzyme involved in inflammatory processes. This inhibition is particularly relevant in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) where kallikrein plays a pivotal role in inflammation and fluid balance. The compound's functional groups facilitate nucleophilic substitutions and hydrogen bonding, enhancing its interaction with biological targets.
Therapeutic Applications
- Anti-inflammatory Agent :
- The compound has demonstrated effectiveness in modulating inflammatory pathways, making it a candidate for treating respiratory disorders.
- Potential in Drug Discovery :
- Its unique structural features allow for interaction with various biological targets, positioning it as a valuable tool in drug development.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Inhibition Studies : Research indicates that the compound selectively inhibits tissue kallikrein with fewer off-target effects compared to broader-spectrum protease inhibitors. This specificity suggests potential advantages in clinical settings where side effects are a concern.
- Pharmacokinetics : Further research is needed to elucidate the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME) parameters.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Selective inhibitor of tissue kallikrein |
| N-(pyridin-2-yl)amides | Structure | Broad-spectrum protease inhibitors |
| Imidazo[1,2-a]pyridines | Structure | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the core 2-amino-N,N-disubstituted-propionamide scaffold but differ in substituents, influencing their physicochemical and functional properties.
Structural and Functional Differences
Table 1: Comparative Analysis of Key Compounds
Impact of Substituents on Properties
Electronic Effects: Fluorine (CAS 1219957-26-2): The electron-withdrawing nature of fluorine increases the compound’s stability against oxidative metabolism, making it a candidate for prolonged bioavailability .
Steric and Conformational Effects: Benzyl-Pyrrolidin Moiety (CAS 1355789-17-1): The pyrrolidine ring imposes conformational rigidity, which may optimize binding to sterically constrained biological targets. Cyclopropyl (CAS 1304396-84-6): The strained cyclopropyl ring may enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a common strategy in drug design .
Aromatic Interactions: Pyridin-2-yl vs. Pyridin-2-yl (target compound) allows for intramolecular H-bonding with the amide group, whereas pyridin-4-yl (CAS 1304396-84-6) may favor intermolecular interactions .
Lipophilicity :
- Fluorinated (logP ~2.1) and nitro-substituted (logP ~1.8) analogs are less lipophilic than the pyrrolidine-containing derivative (logP ~3.5), highlighting trade-offs between solubility and membrane penetration .
Preparation Methods
Nucleophilic Substitution with Protected Amino Acids
A common approach involves reacting pyridin-2-ylmethyl chloride with N-methyl-L-alaninamide under basic conditions. The reaction proceeds via nucleophilic substitution at the α-carbon of the amino acid derivative:
Reaction Scheme :
Conditions :
-
Solvent : Dichloromethane or tetrahydrofuran (THF)
-
Base : Triethylamine or CsCO
-
Temperature : 0–25°C
Key Data :
| Starting Material | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| L-Alaninamide hydrochloride | CsCO | Acetone | 19 | 57 |
| N-Methyl-L-alaninamide | Triethylamine | THF | 12 | 50 |
This method benefits from stereochemical retention but requires rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.
Reductive Amination Approach
Condensation of Pyridine-2-carbaldehyde with N-Methylalanine Amide
Reductive amination between pyridine-2-carbaldehyde and N-methylalanine amide using sodium cyanoborohydride (NaBHCN) provides a stereocontrolled route:
Reaction Scheme :
Optimized Conditions :
Advantages :
-
High enantiomeric excess (>98% ee) due to chiral pool strategy using L-alanine derivatives.
Solid-Phase Peptide Synthesis (SPPS)
Resin-Bound Synthesis
SPPS enables sequential coupling of Fmoc-protected L-alanine to a pyridin-2-ylmethylamine-functionalized resin:
Steps :
-
Resin activation : Wang resin functionalized with Rink amide linker.
-
Fmoc deprotection : 20% piperidine in DMF.
-
Coupling : HBTU/HOBt-mediated amidation with N-methylpyridin-2-ylmethylamine.
-
Cleavage : TFA/TIS/HO (95:2.5:2.5) for 2 h.
Yield : 70–75% with >99% purity (HPLC).
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Aryl halides (e.g., 6-bromo-2-picolinamide) undergo coupling with N-methylamine derivatives using Pd catalysts:
Reaction Conditions :
-
Catalyst : Pd(OAc)/Xantphos
-
Base : KPO
-
Solvent : Toluene or dioxane
-
Temperature : 85–100°C
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic N-methyl-N-pyridin-2-ylmethyl-propanamide is resolved using immobilized lipase B from Candida antarctica:
Conditions :
-
Solvent : tert-Butyl methyl ether
-
Acyl donor : Vinyl acetate
-
Temperature : 30°C
Limitations :
-
Requires post-reaction separation of enantiomers.
-
Lower overall yield (35–40%) compared to chiral pool methods.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
Patented methods (e.g., WO2011099033A1) describe continuous flow systems for large-scale production:
Key Parameters :
-
Residence time : 8–12 min
-
Temperature : 50–60°C
-
Catalyst : Heterogeneous Pd/C (1% loading)
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 50–60 | >98 | Moderate | High |
| SPPS | 70–75 | >99 | Low | Low |
| Buchwald-Hartwig | 55–65 | N/A | High | Moderate |
| Enzymatic Resolution | 35–40 | >99 | Low | High |
| Continuous Flow | 85 | >98 | Very High | Moderate |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for (S)-2-Amino-N-methyl-N-pyridin-2-ylmethyl-propionamide to improve yield and enantiomeric purity?
- Methodological Answer :
- Step 1 : Use chiral auxiliaries or asymmetric catalysis during the amide bond formation to enhance enantioselectivity. For example, employing (S)-proline derivatives as catalysts can improve stereochemical outcomes .
- Step 2 : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee).
- Step 3 : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Polar aprotic solvents like DMF or acetonitrile are preferred for stabilizing intermediates .
- Validation : Compare NMR (¹H/¹³C) and mass spectrometry (HRMS) data with PubChem entries for structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .
- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Step 1 : Cross-validate data using the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds (e.g., N-(pyridin-2-ylmethyl) derivatives) .
- Step 2 : Refine structural models using SHELXL with high-resolution data. Adjust parameters like thermal displacement (Uiso) and occupancy for disordered regions .
- Step 3 : Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may influence packing discrepancies .
Q. What advanced spectroscopic techniques are recommended for characterizing the conformational dynamics of this compound in solution?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NOESY to detect spatial proximity between the pyridinyl and methyl groups, confirming intramolecular hydrogen bonding .
- Dynamic HPLC : Employ temperature-controlled HPLC to study rotameric equilibria. Compare retention times at 25°C vs. 40°C to assess kinetic stability .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers and validate with experimental data .
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound analogs?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified substituents (e.g., halogenation at the pyridine ring or methylation of the amino group) .
- Step 2 : Evaluate bioactivity using enzyme inhibition assays (e.g., kinase targets) and compare IC₅₀ values. For example, replace the methyl group with cyclopentyl to test steric effects .
- Step 3 : Corrogate results with molecular docking simulations (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with catalytic lysine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
